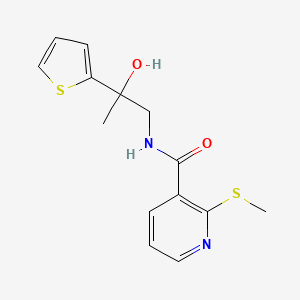

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c1-14(18,11-6-4-8-20-11)9-16-12(17)10-5-3-7-15-13(10)19-2/h3-8,18H,9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTQPJWACKAHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(N=CC=C1)SC)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One common approach starts with the preparation of the nicotinamide core, followed by the introduction of the thiophene ring and the methylthio group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The thiophene and methylthio groups can be substituted with other functional groups to create derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of N-(thiophen-2-yl)nicotinamide exhibit significant antimicrobial activity. For example:

- A study demonstrated that certain derivatives effectively inhibited the growth of Candida albicans and other pathogens, suggesting potential applications in antifungal treatments .

Antifungal Activity

The compound has shown promise as a fungicide:

- In greenhouse bioassays against Pseudoperonospora cubensis, specific derivatives exhibited excellent fungicidal activity (e.g., EC50 values of 1.96 mg/L), outperforming commercial fungicides like flumorph .

Anticancer Potential

Preliminary studies indicate that compounds with similar structures may possess anticancer properties:

- In vitro tests revealed that certain derivatives inhibited proliferation in cancer cell lines, inducing apoptosis through mitochondrial pathways.

Case Study: Antimicrobial Efficacy

A comprehensive study on the antimicrobial efficacy of thiophene-based compounds highlighted structural modifications that enhanced activity against gram-positive bacteria, establishing a correlation between chemical structure and biological effectiveness.

Case Study: Antifungal Efficacy

Field trials demonstrated that formulations containing N-(thiophen-2-yl)nicotinamide derivatives provided control efficacies exceeding those of traditional fungicides, marking them as viable candidates for agricultural applications .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antifungal | Exhibited high efficacy against Cucumber Downy Mildew | |

| Anticancer | Induced apoptosis in cancer cell lines |

Table 2: Synthesis Pathways Overview

| Step | Description |

|---|---|

| Step 1 | Acylation of nicotinic acid with thiophene derivative |

| Step 2 | Formation of the amide bond under basic conditions |

| Step 3 | Purification and characterization via NMR and HRMS |

Conclusion and Future Directions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide presents significant potential across various applications, particularly in agriculture as a fungicide and in medicine as an antimicrobial or anticancer agent. Further research is warranted to optimize its structure for enhanced efficacy and to explore its mechanisms of action.

The compound's diverse applications underscore the importance of continued investigation into its properties and potential therapeutic uses, paving the way for new developments in both pharmaceutical and agricultural sciences.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its biological activity. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinamide derivatives with different substituents on the aromatic ring or the amide nitrogen. Examples include N-(2-hydroxy-2-phenylpropyl)-2-(methylthio)nicotinamide and N-(2-hydroxy-2-(furan-2-yl)propyl)-2-(methylthio)nicotinamide.

Uniqueness

What sets N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide apart is the presence of the thiophene ring, which imparts unique electronic and steric properties. This makes the compound particularly interesting for applications that require specific interactions with biological or chemical targets.

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide, a compound with the CAS number 1351614-68-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide is , with a molecular weight of 350.5 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, and a nicotinamide moiety that may contribute to its pharmacological effects.

Antioxidant Properties

Research indicates that compounds containing thiophene and nicotinamide structures exhibit significant antioxidant activity. The presence of the hydroxyl group in N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide may enhance its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have shown that derivatives of thiophene possess antimicrobial properties. The compound's structure suggests potential activity against various bacterial strains. In vitro tests could be conducted to evaluate its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

Nicotinamide derivatives are known to interact with several enzymes involved in metabolic pathways. The compound may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in inflammatory processes. This inhibition could lead to anti-inflammatory effects, making it a candidate for treating conditions like arthritis.

The biological activity of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group can donate electrons to neutralize free radicals.

- Enzyme Modulation : Interaction with specific enzymes can alter metabolic pathways, potentially leading to reduced inflammation or enhanced cellular protection against oxidative damage.

- Receptor Interaction : The compound may also interact with various receptors in the body, influencing physiological responses.

Case Studies and Research Findings

Q & A

Q. How can researchers ensure reproducibility in bioactivity assays given batch-to-batch variability?

- Methodological Answer:

- QC Protocols : Implement strict HPLC purity thresholds (>98%) and NMR batch verification .

- Reference Standards : Use commercial fungicides (e.g., mancozeb) as positive controls in every assay .

- Blinded Experiments : Assign compound codes to eliminate observer bias in IC determinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.